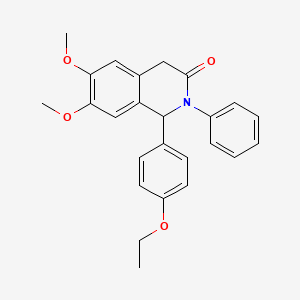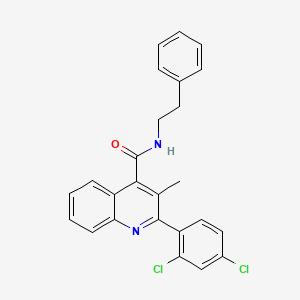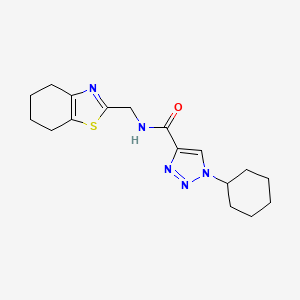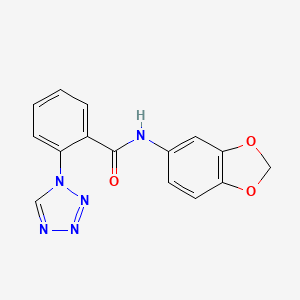![molecular formula C19H17ClN2O5 B5216223 propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PACB and is synthesized using specific methods that ensure its purity and effectiveness. In
Wirkmechanismus
The mechanism of action of PACB is not fully understood. However, studies have shown that PACB inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. PACB has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
PACB has been found to exhibit several biochemical and physiological effects. Studies have shown that PACB can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. PACB has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, PACB has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PACB in lab experiments is its potent anti-inflammatory and anti-cancer activities. PACB can be used to study the mechanisms of inflammation and cancer cell growth, as well as to develop new drugs for these conditions. However, one of the limitations of using PACB in lab experiments is its potential toxicity. PACB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of PACB. One of the future directions is to study the mechanism of action of PACB in more detail. This can help to identify new targets for drug development and improve our understanding of the biochemical and physiological effects of PACB. Another future direction is to develop new formulations of PACB that can improve its efficacy and reduce its toxicity. Finally, future research can focus on the development of new applications for PACB in fields such as materials science and biotechnology.
Conclusion
In conclusion, propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PACB involves several steps that ensure its purity and effectiveness. PACB has potential applications in the development of new drugs and materials, and exhibits potent anti-inflammatory and anti-cancer activities. However, its potential toxicity can limit its use in certain experiments. There are several future directions for the research and development of PACB, including the study of its mechanism of action and the development of new formulations and applications.
Synthesemethoden
The synthesis of PACB involves several steps that ensure its purity and effectiveness. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of 4-chloro-3-nitrobenzoyl chloride. The second step involves the reaction of the 4-chloro-3-nitrobenzoyl chloride with 3-aminoacrylate, which results in the formation of 3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoic acid. The final step involves the reaction of the 3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoic acid with propyl alcohol, which results in the formation of propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
PACB has potential applications in various fields of scientific research. One of the primary applications of PACB is in the development of new drugs. PACB has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs. PACB has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Eigenschaften
IUPAC Name |
propyl 4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-2-11-27-19(24)14-5-7-15(8-6-14)21-18(23)10-4-13-3-9-16(20)17(12-13)22(25)26/h3-10,12H,2,11H2,1H3,(H,21,23)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYDPQTYYEABM-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)


![N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)
